methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole ring fused with a pyrazole ring, which is further functionalized with methoxy, methyl, and carboxamido groups. These structural features make it a molecule of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Functional Group Modifications: Methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamido group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy and methyl groups.
Reduction: Conversion of carboxamido groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methoxy-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-5-carboxylate: The carboxylate group is positioned differently on the benzo[d]thiazole ring.
Uniqueness
Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-19-7-9(13(18-19)22-2)12(20)17-15-16-10-5-4-8(14(21)23-3)6-11(10)24-15/h4-7H,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFSLBGFBFEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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